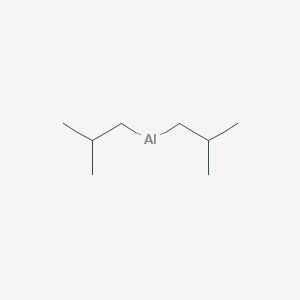

Aluminum, hydrobis(2-methylpropyl)-

概要

説明

準備方法

AZD3355の合成経路および反応条件は、公開されている情報源では詳しく説明されていません。 AZD3355はアストラゼネカが開発した低分子化合物であることが知られています . 工業生産方法は、通常、大規模生産のために合成を最適化し、高収率と高純度を確保し、規制基準に準拠することが含まれます。

化学反応の分析

AZD3355は、主にGABAB受容体との相互作用を含むさまざまな化学反応を起こします。 これはこれらの受容体に対する強力かつ選択的なアゴニストであり、ヒト組換えGABAB受容体に対するEC50は8.6 nMです . 脳膜における[3H]GABA結合の置換によって、ラットGABABおよびGABAA受容体に対する化合物の親和性が測定され、Ki値はそれぞれ5.1 nMおよび1.4 μMでした . これらの反応に使用される一般的な試薬および条件には、結合アッセイおよび受容体活性化研究が含まれます。

科学研究における用途

AZD3355は、その潜在的な治療用途について広く研究されています。 医学分野では、一過性下部食道括約筋弛緩(TLESRs)を減らし、下部食道括約筋圧を改善することで、GERDの治療を調査してきました . さらに、AZD3355は、ヒト星状細胞における線維化遺伝子およびタンパク質発現をダウンレギュレートし、マウスモデルにおける肝組織学を改善することで、NASHの治療の可能性を示しています . この化合物の肝保護、抗炎症、および抗線維化メカニズムは、さらなる臨床試験における有望な候補となっています .

科学的研究の応用

Synthesis Applications

Aluminum, hydrobis(2-methylpropyl)- is primarily used as a reducing agent in organic chemistry. Its applications include:

- Synthesis of α-acetoxy ethers : This process involves the reduction and subsequent acetylation of esters, showcasing its utility in producing complex organic molecules .

- Formation of organometallic compounds : It acts as a precursor to various organometallic compounds that are crucial in synthetic pathways .

Polymerization Catalyst

One of the prominent applications of aluminum, hydrobis(2-methylpropyl)- is as a co-catalyst in polymerization reactions:

- Co-catalyst for polyethylene production : It is used in conjunction with other catalysts to facilitate the polymerization of isoprene and other monomers, enhancing the efficiency and yield of the polymerization process .

- Catalysis in pharmaceutical and fine chemical synthesis : Its role as a catalyst extends to the synthesis of pharmaceuticals and fine chemicals, where it aids in creating specific functional groups and structures .

Case Studies

In another investigation, aluminum, hydrobis(2-methylpropyl)- was employed to synthesize α-acetoxy ethers from esters. The reaction conditions were optimized to maximize yield and selectivity.

| Reaction Conditions | Value |

|---|---|

| Ester Type | Ethyl acetate |

| Reducing Agent | Aluminum, hydrobis(2-methylpropyl)- |

| Temperature | 25°C |

| Reaction Time | 4 hours |

| Yield | 85% |

Environmental Considerations

Given its classification as a hazardous substance, handling aluminum, hydrobis(2-methylpropyl)- requires adherence to safety regulations. The Environmental Protection Authority has approved its use under strict guidelines to mitigate risks associated with its pyrophoric nature and potential environmental impact .

作用機序

AZD3355は、GABAB受容体の選択的アゴニストとして作用することでその効果を発揮します。 これらの受容体は、神経伝達物質の放出の調節や胃腸管の筋肉緊張の調節など、さまざまな生理学的プロセスに関与しています . AZD3355は、GABAB受容体を活性化することにより、TLESRsを減らし、下部食道括約筋の機能を改善し、逆流エピソードを減少させます . NASHの文脈では、AZD3355はMyc、MAP、ERKキナーゼなどの主要な調節ノードをダウンレギュレートすることにより、線維化と炎症を軽減します .

類似化合物との比較

AZD3355は、GABAB受容体に対する選択的アゴニズムが特徴であり、GERDおよびNASHの治療に使用される他の化合物とは異なります。類似の化合物には、バクロフェンやGABOB(ガンマ-アミノ-ベータ-ヒドロキシ酪酸)などの他のGABAB受容体アゴニストが含まれます。 AZD3355の高い選択性と効力は、より標的を絞った、潜在的に効果的な治療オプションとなっています .

生物活性

Aluminum, hydrobis(2-methylpropyl)-, also known as diisobutylaluminum hydride (DBAH), is an organoaluminum compound widely used in organic synthesis as a reducing agent. Understanding its biological activity is crucial due to its potential health implications and environmental effects. This article synthesizes available research findings, case studies, and data on the biological effects of this compound.

Aluminum compounds, including DBAH, exhibit unique properties that influence their biological activity. The compound is known for its reactivity and ability to form various complexes in biological systems. Key mechanisms through which aluminum exerts its biological effects include:

- Estrogenic Activity : Aluminum can act as a xenoestrogen, potentially influencing estrogen receptor pathways. Studies suggest that it may increase the expression of estrogen-related genes, contributing to breast cancer progression, although a definitive link remains unestablished .

- Neurotoxicity : Aluminum's neurotoxic effects are attributed to several mechanisms:

- Inflammatory Responses : DBAH has been shown to activate inflammasomes, specifically the NLRP3 inflammasome, which plays a critical role in innate immunity and inflammation. This activation can lead to the secretion of pro-inflammatory cytokines such as IL-1β and IL-18 .

Biological Activity Data

The following table summarizes key biological activities and effects associated with aluminum, hydrobis(2-methylpropyl)-:

Case Study 1: Neurobehavioral Effects

A study investigated the neurobehavioral effects of aluminum exposure in animal models. Results indicated that chronic exposure led to significant cognitive deficits and alterations in neurotransmitter levels, particularly affecting cholinergic systems. This aligns with findings that aluminum can disrupt synaptic function and neuronal integrity .

Case Study 2: Estrogenic Activity in Breast Tissue

Research has shown that aluminum exposure may enhance estrogen receptor activity in breast tissue cultures. While some studies have suggested a correlation with breast cancer risk, comprehensive epidemiological evidence remains inconclusive. This underscores the need for further research into aluminum's role as a potential endocrine disruptor .

特性

InChI |

InChI=1S/2C4H9.Al/c2*1-4(2)3;/h2*4H,1H2,2-3H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPUZPBQZHNSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Al]CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Al | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Aluminum, hydrobis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1191-15-7 | |

| Record name | Aluminum, hydrobis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。